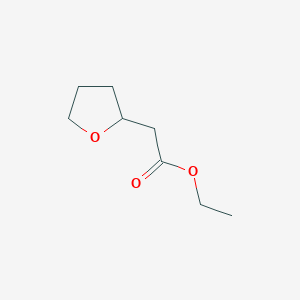

Ethyl 2-(tetrahydrofuran-2-yl)acetate

Overview

Description

Mechanism of Action

Target of Action

Ethyl 2-(tetrahydrofuran-2-yl)acetate is a chemical compound with the molecular formula C8H14O3

Mode of Action

The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level are areas for future investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(tetrahydrofuran-2-yl)acetate can be synthesized through various methods. One common method involves the reaction of tetrahydrofuran with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tetrahydrofuran-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Tetrahydrofuran-2-carboxylic acid.

Reduction: Tetrahydrofuran-2-ylmethanol.

Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(tetrahydrofuran-2-yl)acetate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is explored for its potential in drug development and pharmaceutical research.

Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

- Tetrahydrofuran-2-carboxylic acid

- Tetrahydrofuran-2-ylmethanol

- Ethyl 2-(furan-2-yl)acetate

Uniqueness

Ethyl 2-(tetrahydrofuran-2-yl)acetate is unique due to its tetrahydrofuran ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Biological Activity

Ethyl 2-(tetrahydrofuran-2-yl)acetate (C8H14O3), a compound featuring a tetrahydrofuran ring, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by the presence of a tetrahydrofuran moiety attached to an ethyl acetate group. Its molecular weight is approximately 158.19 g/mol, and it is soluble in organic solvents, making it suitable for various applications in medicinal chemistry and organic synthesis .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing tetrahydrofuran structures. For instance, related acetogenins have shown significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. These activities are often attributed to their ability to inhibit mitochondrial NADH-ubiquinone oxidoreductase (complex I), which is crucial for cellular respiration .

A comparative study indicated that related compounds exhibited inhibition zones ranging from 11 mm to 30 mm against different bacterial strains at concentrations between 100 µg/mL and 1000 µg/mL . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarity to bioactive tetrahydrofuran derivatives suggests potential in this area.

Antiviral Activity

Tetrahydrofuran derivatives have been explored for their antiviral properties, particularly as inhibitors of HIV-1 protease. In one study, compounds with tetrahydrofuran rings demonstrated potent enzyme inhibition with IC50 values as low as 0.8 nM . While direct studies on this compound are scarce, its structural features may confer similar antiviral potential.

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound can be influenced by their structural components. The presence of polar functional groups and the length of alkyl chains have been shown to significantly affect activity . For instance, the optimal chain length for achieving potent inhibitory activity in related compounds has been identified as C13 .

Study on Acetogenins

A comprehensive study on Annonaceous acetogenins revealed that those with a tetrahydrofuran structure exhibited a range of biological activities including antiviral and antineoplastic effects. The study emphasized that the combination of functional groups and the spatial arrangement within the molecule are critical for enhancing biological efficacy .

Antimicrobial Evaluation

In a separate investigation focused on antimicrobial properties, various derivatives were tested against clinical strains. The results indicated significant bactericidal activity at varying concentrations, suggesting that modifications to the tetrahydrofuran structure could enhance efficacy against resistant strains .

Data Summary

| Biological Activity | Target Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|---|

| Antibacterial | S. aureus | 14.8 | 500 |

| Antibacterial | E. coli | 16.1 | 500 |

| Antiviral | HIV-1 Protease | IC50 = 0.8 | N/A |

Properties

IUPAC Name |

ethyl 2-(oxolan-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-10-8(9)6-7-4-3-5-11-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSYYBGUDOYAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338832 | |

| Record name | Ethyl Tetrahydrofuran-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2434-02-8 | |

| Record name | Ethyl Tetrahydrofuran-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.